molecular formula C8H4BrF3N2S B460493 3-Bromo-4-methyl-6-(trifluoromethyl)isothiazolo[5,4-b]pyridine CAS No. 296797-18-7

3-Bromo-4-methyl-6-(trifluoromethyl)isothiazolo[5,4-b]pyridine

Cat. No. B460493
CAS RN: 296797-18-7
M. Wt: 297.1g/mol
InChI Key: IGQITGHMHKUCAQ-UHFFFAOYSA-N
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Description

“3-Bromo-4-methyl-6-(trifluoromethyl)isothiazolo[5,4-b]pyridine” is a potent chemical compound used in diverse scientific research areas due to its unique structure and properties. It finds applications in drug discovery, material science, and catalysis. The compound has a CAS Number of 296797-19-8 and a molecular weight of 298.11 .


Synthesis Analysis

The synthesis of “3-Bromo-4-methyl-6-(trifluoromethyl)isothiazolo[5,4-b]pyridine” and its derivatives is a topic of interest in the agrochemical and pharmaceutical industries . Among the derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in high demand .


Molecular Structure Analysis

The InChI code for “3-Bromo-4-methyl-6-(trifluoromethyl)isothiazolo[5,4-b]pyridine” is 1S/C8H5BrF3N2S/c1-3-2-4 (8 (10,11)12)5-6 (9)14-15-7 (5)13-3/h2,15H,1H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“3-Bromo-4-methyl-6-(trifluoromethyl)isothiazolo[5,4-b]pyridine” is a solid at room temperature . The compound should be stored at a temperature between 28°C .

Scientific Research Applications

Heterocyclic Compounds in Optical Sensing and Biological Applications

Heterocyclic compounds, including pyridine derivatives, have been extensively studied for their role in the development of optical sensors and biological applications. Pyrimidine derivatives, closely related in structure to pyridine compounds, exhibit exquisite sensing materials due to their ability to form coordination and hydrogen bonds, making them suitable for use as sensing probes. Such compounds have demonstrated a wide range of biological and medicinal applications, highlighting their significance in scientific research (Jindal & Kaur, 2021).

Regioselectivity in Bromination of Pyridines

Research into the bromination of pyridines, which are structural analogs to the compound , provides insights into the chemical behavior and potential applications of such molecules. Studies have shown that the regioselectivity of bromination in unsymmetrical dimethylpyridines indicates the inductive deactivating effect of nitrogen in the ring. This chemical insight is crucial for synthesizing and modifying pyridine derivatives for specific scientific applications, demonstrating the versatility and potential utility of these compounds in research (Thapa et al., 2014).

Synthesis and Application of Pyridine Derivatives

The synthesis of pyridine derivatives and their broad spectrum of biological activities underline the importance of such compounds in medicinal chemistry. Pyridine derivatives are known for their antifungal, antibacterial, antioxidant, and anticancer activities, among others. Additionally, these compounds serve as effective chemosensors for various ions and species, demonstrating their versatility in both biological and analytical chemistry applications. This wide range of activities and applications suggests the potential utility of 3-Bromo-4-methyl-6-(trifluoromethyl)isothiazolo[5,4-b]pyridine in similar contexts (Abu-Taweel et al., 2022).

Safety and Hazards

For safety and hazards information, it is recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

Future Directions

The future directions of “3-Bromo-4-methyl-6-(trifluoromethyl)isothiazolo[5,4-b]pyridine” and its derivatives are promising. They are expected to find many novel applications in the future due to their unique physicochemical properties .

properties

IUPAC Name

3-bromo-4-methyl-6-(trifluoromethyl)-[1,2]thiazolo[5,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3N2S/c1-3-2-4(8(10,11)12)13-7-5(3)6(9)14-15-7/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGQITGHMHKUCAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=NS2)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60357143
Record name 3-bromo-4-methyl-6-(trifluoromethyl)isothiazolo[5,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-methyl-6-(trifluoromethyl)isothiazolo[5,4-b]pyridine

CAS RN

296797-18-7
Record name 3-bromo-4-methyl-6-(trifluoromethyl)isothiazolo[5,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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